Antifungal peptide 1

Antifungal susceptibility testing Plant pathogen inhibition Crop protection

Antifungal peptide 1 (EAFP1) is a 41-amino acid, cysteine-rich peptide derived from the bark of Eucommia ulmoides Oliv, featuring a unique five-disulfide bridge motif. It binds chitin and exhibits broad-spectrum antifungal activity against a panel of agriculturally relevant fungal pathogens including Fusarium oxysporum, Verticillium dahliae, and Phytophthora infestans.

Molecular Formula
Molecular Weight
Cat. No. B1578394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal peptide 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Peptide 1 (EAFP1) for Plant Pathogen Control Research: A Chitin-Binding Five-Disulfide Plant Peptide


Antifungal peptide 1 (EAFP1) is a 41-amino acid, cysteine-rich peptide derived from the bark of Eucommia ulmoides Oliv, featuring a unique five-disulfide bridge motif [1][2]. It binds chitin and exhibits broad-spectrum antifungal activity against a panel of agriculturally relevant fungal pathogens including Fusarium oxysporum, Verticillium dahliae, and Phytophthora infestans [1][3]. Its antifungal activity is strongly antagonized by calcium ions (IC50 increased up to 100-fold at 5 mM Ca2+), a property with practical implications for application in calcium-rich environments [3][4].

Why EAFP1 Cannot Be Interchanged with Other Plant Antifungal Peptides: Structural Uniqueness and Calcium Sensitivity


EAFP1 is structurally distinguished from other plant antifungal peptides by its unique five-disulfide motif and N-terminal pyroglutamic acid blockage, whereas peptides like EAFP2 from the same source or AFP from Aspergillus giganteus possess only four disulfide bridges [1][2]. Its antifungal activity is highly sensitive to calcium ions, with a 100-fold increase in IC50 observed at 5 mM Ca2+, a property not documented for most other antifungal peptides such as PAF from Penicillium chrysogenum [3][4]. Additionally, EAFP1 shows no antibacterial activity, unlike some hevein-type peptides which exhibit broader antimicrobial spectra [1][5]. These differences in disulfide architecture, ion sensitivity, and target specificity directly impact performance in calcium-containing buffers or media, making generic substitution scientifically invalid.

EAFP1 Quantitative Differentiation Evidence: Potency, Selectivity, and Structural Uniqueness Data


EAFP1 vs. EAFP2: Head-to-Head IC50 Comparison Against Agricultural Fungal Pathogens

In the same study, EAFP1 and EAFP2 were directly compared for their antifungal activity against a panel of plant pathogenic fungi. EAFP1 exhibited IC50 values ranging from 35 to 155 µg/mL, while EAFP2 demonstrated consistently lower IC50 values between 18 and 109 µg/mL across the same test organisms [1]. This indicates that EAFP2 has approximately 1.4- to 2-fold higher potency on average than EAFP1, an important consideration when selecting the appropriate peptide for structure-activity relationship studies or when potency requirements differ.

Antifungal susceptibility testing Plant pathogen inhibition Crop protection

EAFP1 Calcium Sensitivity Compared to Other Antifungal Peptides: A 100-Fold IC50 Shift

The antifungal activity of EAFP1 is exceptionally sensitive to calcium ions, with the IC50 increasing up to 100-fold in the presence of 5 mM Ca2+ [1]. This level of calcium sensitivity is not observed in the well-studied fungal peptide PAF (Penicillium chrysogenum antifungal protein), which maintains robust activity in cation-containing environments [2]. This property directly impacts experimental design, as EAFP1 should not be used in media or buffers containing physiological calcium concentrations without accounting for this effect.

Cation sensitivity profiling Antifungal peptide characterization Assay optimization

EAFP1 Disulfide Architecture Distinction: Five vs. Four Disulfide Bridges in Fungal AFPs

EAFP1 possesses a unique five-disulfide motif with a defined pairing pattern (C1-C5, C2-C9, C3-C6, C4-C7, C8-C10), whereas the extensively studied AFP from Aspergillus giganteus (1AFP) has only four disulfide bridges forming a β-barrel structure [1][2]. This structural difference likely contributes to distinct stability and folding properties, making EAFP1 a valuable template for studying structure-function relationships in disulfide-rich antifungal peptides.

Peptide structure characterization Disulfide bond analysis Structural biology

EAFP1 Antibacterial Inactivity: A Defined Selectivity Profile vs. Broad-Spectrum Hevein-Type Peptides

EAFP1 exhibits no inhibitory activity against bacteria, as confirmed by multiple studies [1][2]. In contrast, the hevein-type antifungal peptide WAMP-1a from wheat demonstrates both antibacterial and antifungal activities [3]. This well-defined selectivity makes EAFP1 particularly suitable for experiments where bacterial contamination or off-target effects are a concern, such as in complex microbial communities or co-culture systems.

Antimicrobial selectivity Peptide specificity profiling Antifungal screening

EAFP1 Optimal Research and Industrial Applications Based on Evidence-Based Differentiation


Agricultural Pathogen Inhibition Studies Requiring Calcium-Free Assay Conditions

Given EAFP1's pronounced calcium sensitivity (IC50 shifts up to 100-fold at 5 mM Ca2+), it is optimally employed in research settings where calcium-free or low-calcium media are used. This makes it particularly suitable for in vitro inhibition assays against plant pathogens such as Fusarium oxysporum and Verticillium dahliae in defined calcium-free buffers, as documented in the original characterization studies [1]. Researchers can leverage this property to study calcium-dependent modulation of antifungal activity.

Structure-Activity Relationship (SAR) Studies Leveraging the Unique Five-Disulfide Motif

EAFP1 serves as a valuable template for SAR studies focused on disulfide bond architecture and antifungal activity. Its unique five-disulfide motif (C1-C5, C2-C9, C3-C6, C4-C7, C8-C10) is distinct from the four-disulfide AFP family from fungi [2][3]. This structural uniqueness allows researchers to investigate how the additional disulfide bridge influences folding, stability, and interaction with fungal cell wall components, particularly chitin.

Fungal-Specific Inhibition Studies in Mixed Microbial Systems

The complete absence of antibacterial activity in EAFP1, as verified by multiple studies [4][5], makes it an ideal tool for selectively inhibiting fungal growth in mixed microbial communities without affecting bacterial populations. This selectivity is particularly valuable in ecological studies of plant-fungal interactions or in developing fungal-specific biocontrol strategies.

Comparative Potency Studies with EAFP2 for Understanding Sequence-Activity Relationships

The direct head-to-head comparison between EAFP1 and EAFP2, which differ in potency by 1.4- to 2-fold across multiple fungal pathogens [1], provides a robust framework for investigating how specific sequence variations influence antifungal activity. EAFP1 can be used alongside EAFP2 in dose-response experiments to dissect the molecular determinants of potency against specific target fungi.

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